Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffold: Significantly Higher BTK Inhibitory Activity in Matched-Pair Head-to-Head Comparison
In a direct matched-pair comparison of trisubstituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine BTK inhibitors with identical substituent patterns, the imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine isomer [1]. The study further established that the imidazo[4,5-c]pyridine scaffold tolerates remarkably high substitution diversity at the C6 position with both hydrophobic and hydrophilic groups, and cellular experiments confirmed selective BTK targeting in Burkitt lymphoma and mantle cell lymphoma lines [1].
| Evidence Dimension | BTK inhibitory activity (scaffold comparison, matched-pair) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine-based inhibitor: significantly higher activity (exact fold-change not disclosed in abstract; full article reports IC50 values) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine-based inhibitor with identical N1, C4, C6 substituents |
| Quantified Difference | Qualitatively 'significantly higher activity' for the [4,5-c] scaffold; SAR revealed high C6 substitution tolerance unique to the [4,5-c] series |
| Conditions | In vitro BTK enzymatic inhibition assay; cellular BTK targeting in Burkitt lymphoma (Ramos) and mantle cell lymphoma (Mino) cell lines |
Why This Matters
This matched-pair evidence directly demonstrates that the [4,5-c] ring fusion geometry provides a scaffold-intrinsic advantage for BTK inhibition that cannot be replicated by the [4,5-b] isomer, making 2-bromo-3H-imidazo[4,5-c]pyridine the preferred starting material for BTK-targeted library synthesis.
- [1] Krajčovičová S, Jorda R, Vanda D, Soural M, Kryštof V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur J Med Chem. 2021;211:113094. View Source
